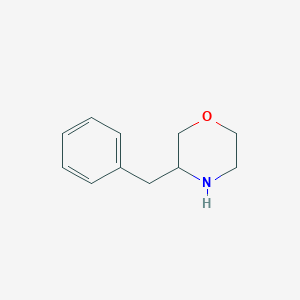

2-氨基-N-(1-苯乙基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions with different organic reagents. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with various reagents, confirming the versatility of thiophene compounds in chemical synthesis . Similarly, other research has shown the synthesis of N-substituted thiophene derivatives through reactions with substituted amines . These synthetic routes are crucial for producing compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by single crystal X-ray diffraction data. For example, a related compound crystallizes in the monoclinic space group with specific cell parameters, and its molecular geometry is stabilized by intra-molecular interactions . These structural analyses are essential for understanding the conformation and stability of thiophene derivatives, which can influence their biological activity.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, such as aminomethylation, which is a key step in synthesizing complex N,S-containing heterocycles . The ability to undergo diverse chemical reactions makes thiophene derivatives suitable candidates for developing new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their crystalline structure, density, and molecular geometry, are determined using techniques like X-ray diffraction and spectroscopic methods . These properties are influenced by the specific substituents on the thiophene core and are critical for the compound's biological function and interaction with biological targets.

Biological Activities

Thiophene derivatives exhibit a range of biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, antinociceptive, and antitumor activities . The detailed synthesis and pharmacological activities of these compounds highlight their potential as therapeutic agents. The effectiveness of these compounds is often compared with established drugs, indicating their potential for clinical application.

科学研究应用

抗菌和抗真菌活性

2-氨基-N-(1-苯乙基)噻吩-3-甲酰胺衍生物表现出显著的抗菌和抗真菌活性。这包括化合物,如2-[([(1Z)-[4-(二甲氨基)苯基]亚甲基]氨基)-4,5-二甲基-N-(2-甲基苯基)噻吩-3-甲酰胺和2-[(1E)-[4-(二甲氨基)苯基]亚甲基)-N-(4-甲基苯基)-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺,均展示出显著的抗微生物特性 (Vasu et al., 2003)。

抗氧化和抗炎性能

该化合物及其衍生物已被研究其潜在的抗炎和抗氧化活性。研究表明,一些2-氨基-N-(3-氯苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺的酸氯化衍生物在体外表现出显著的抗炎和抗氧化活性,与布洛芬和抗坏血酸等已知药物相当 (K. P. Kumar et al., 2008)。

抗微生物活性

进一步扩展其抗微生物潜力,合成的各种2-氨基-N-(1-苯乙基)噻吩-3-甲酰胺衍生物显示出在对抗微生物感染方面的有希望的结果。例如,从2-氨基-4-(4-乙酰氨基苯基)噻吩-3-甲酰胺合成的化合物展示出显著的抗微生物活性 (M. Arora et al., 2012)。

生物活性化合物的合成

该化合物还是合成各种生物活性的融合杂环衍生物的关键中间体。它与不同试剂的反应导致了新的抗生素和抗菌药物的创造,对制药研究做出了重大贡献 (G. Ahmed, 2007)。

在药物合成中的应用

2-氨基-N-(1-苯乙基)噻吩-3-甲酰胺被用于合成许多药物。例如,它已被用于创造具有抗心律失常、血清素拮抗剂和抗焦虑活性的化合物。这突显了它在药物化学中的多功能性和重要性 (A. Amr et al., 2010)。

安全和危害

The compound is classified as a warning signal word . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

属性

IUPAC Name |

2-amino-N-(1-phenylethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-17-12(11)14/h2-9H,14H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIQXJAIOMLEHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=C(SC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239603 |

Source

|

| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(1-phenylethyl)thiophene-3-carboxamide | |

CAS RN |

590357-10-1 |

Source

|

| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590357-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)